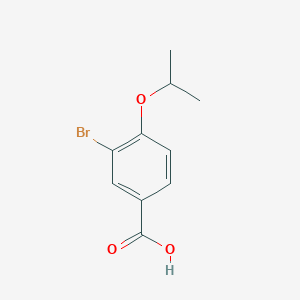
3-Bromo-4-isopropoxybenzoic acid
Descripción general
Descripción
3-Bromo-4-isopropoxybenzoic acid (3-BIPA) is a synthetic organic compound belonging to the family of isopropoxybenzoic acids. It is a white, powdery substance with a molecular formula of C9H9BrO3 and a molecular weight of 246.05 g/mol. 3-BIPA has been extensively studied for its potential applications in synthetic chemistry, scientific research, and various medical and industrial applications.
Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
In the realm of organic synthesis, halogenated benzoic acids, including compounds similar to 3-Bromo-4-isopropoxybenzoic acid, are pivotal in the development of structure-property relationships. For instance, the study of temperature dependencies of vapor pressures, melting temperatures, and enthalpies of fusion for isomeric bromobenzoic acids provides insights into their thermodynamic properties. This knowledge is crucial for understanding specific interactions in liquid and crystal phases, such as hydrogen bonding, which directly impacts the solubility and stability of these compounds in various solvents. These properties are essential for designing and synthesizing new materials with tailored characteristics for applications in pharmaceuticals, polymers, and electronics (Zherikova et al., 2016).
Environmental Chemistry
From an environmental chemistry perspective, the degradation pathways of halobenzoic acids, such as this compound, are of significant interest. Research into the biodegradation of bromobenzoic acids by microbial strains, like Pseudomonas aeruginosa, reveals the potential of these microorganisms to break down complex halogenated compounds. This capability is crucial for the bioremediation of environments contaminated with halogenated organic pollutants. Understanding the metabolic pathways involved in the degradation of these compounds can lead to more effective strategies for environmental cleanup and pollution management (Higson & Focht, 1990).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as an organoboron reagent, which is transferred from boron to palladium in a process known as transmetalation .
Biochemical Pathways
Its involvement in sm cross-coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
As a participant in SM cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds.
Action Environment
It is known that the compound should be handled with care to avoid dust formation and inhalation, suggesting that it may be sensitive to environmental conditions .
Análisis Bioquímico
Biochemical Properties
3-Bromo-4-isopropoxybenzoic acid plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein modifications. This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are typically characterized by binding affinities and the nature of the chemical bonds formed .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may impact the phosphorylation status of proteins involved in signaling cascades, leading to changes in cellular responses. Additionally, this compound can modulate the expression of genes related to metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of an enzyme by occupying its active site, preventing substrate binding. Alternatively, this compound may activate an enzyme by inducing a conformational change that enhances its catalytic efficiency. These interactions can result in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of cellular function. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished efficacy or toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity and gene expression. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting their concentrations within the cell. These interactions can lead to changes in metabolic flux and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active or passive transport mechanisms, depending on its chemical properties. Once inside the cell, this compound may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular machinery. The activity and function of this compound can be influenced by its subcellular localization, as it may interact with different biomolecules in distinct cellular environments .
Propiedades
IUPAC Name |
3-bromo-4-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSJYUSYBNFGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586374 | |
| Record name | 3-Bromo-4-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213598-20-0 | |
| Record name | 3-Bromo-4-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


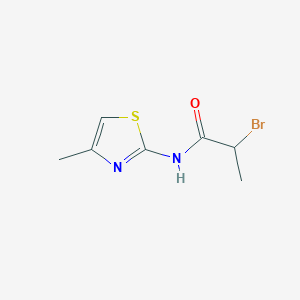
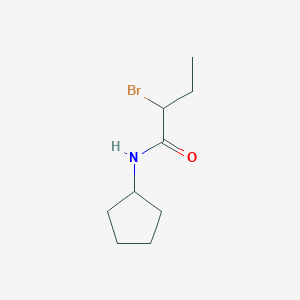

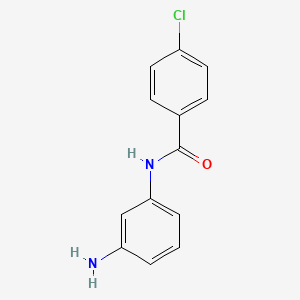
![3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1340995.png)
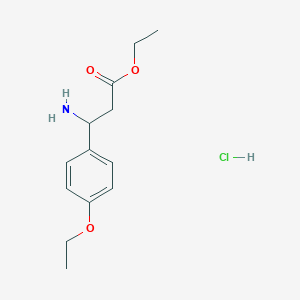
![2-[5-(Benzyloxy)-2-methyl-1H-indol-3-YL]ethanamine hydrochloride](/img/structure/B1341013.png)

![4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide](/img/structure/B1341018.png)
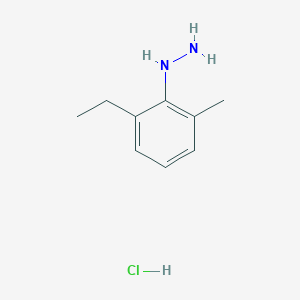
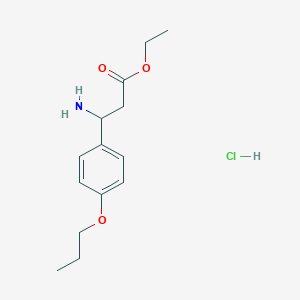
![Ethyl amino[4-(pentyloxy)phenyl]acetate hydrochloride](/img/structure/B1341028.png)
![3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1341029.png)